molecular formula C6H7Cl2N3O2 B1423603 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride CAS No. 1228182-73-7

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride

Cat. No. B1423603
M. Wt: 224.04 g/mol
InChI Key: NBIGRXVXPRLFAB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride (CHPC) is a new organic compound with multiple applications in scientific experiments1. It has the molecular formula C6H7Cl2N3O221.



Synthesis Analysis

The synthesis of such compounds often involves the remodeling of (Aza)indole/Benzofuran skeletons3. However, the exact synthesis process for CHPC is not readily available in the literature.



Molecular Structure Analysis

The molecular weight of CHPC is 224.04 g/mol1. More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.



Chemical Reactions Analysis

The specific chemical reactions involving CHPC are not detailed in the available literature. However, compounds with similar structures, such as pyridines, are known to participate in a variety of chemical reactions3.



Physical And Chemical Properties Analysis

CHPC has a molecular weight of 224.04 g/mol1. Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.


Scientific Research Applications

Synthesis of Anticancer Agents

The compound 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride has been utilized in the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been investigated for their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Catalysis in Chemical Reactions

The compound has been found to be an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. Notably, it has been reported to be inert to some acid-sensitive functional groups that cannot tolerate the influence of a strong acid cation exchange resin (Yoshida et al., 1981).

Formation of New Heterocyclic Compounds

Research has indicated the use of the compound in the preparation of new heterocyclic compounds, specifically through reactions with 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin. These reactions resulted in the formation of compounds with antimicrobial and antifungal activities (Sayed et al., 2003).

Structural Studies and Complex Formation

Supramolecular Synthons and Structural Analysis

The compound has been involved in the study of co-crystallizations of certain mono-substituted salicylic acids with 4-aminopyridine. The resulting complex solid forms, including hydrates and solvates, have revealed diverse supramolecular synthons and detailed packing analyses, contributing to the understanding of the structural dynamics of these compounds (Montis & Hursthouse, 2012).

Exploration of Multicomponent Solid Forms

The compound has also been studied in the context of diuretic compounds, where multi-component solid forms, including hydrates and cocrystals, have been successfully obtained and characterized using techniques like X-ray single crystal technique, XRPD, and FT-IR. These studies contribute to the understanding of the structural properties and interactions of these compounds (Alexandru et al., 2021).

Safety And Hazards

The specific safety and hazards associated with CHPC are not detailed in the available literature. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of CHPC are not specified in the available literature. Given its potential applications in scientific experiments1, further research could explore these possibilities.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional is recommended.


properties

IUPAC Name

5-chloro-2-hydrazinylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-4-2-9-5(10-8)1-3(4)6(11)12;/h1-2H,8H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGRXVXPRLFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1NN)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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